2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide
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Overview
Description
2-(2-Phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a phenylethyl group attached to the morpholine ring, along with a prop-2-enyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-phenylethylamine with prop-2-enyl bromide to form the corresponding N-prop-2-enyl derivative. This intermediate is then reacted with morpholine-4-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The prop-2-enyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can mimic the structure of endogenous neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in intracellular signaling pathways, ultimately affecting cellular functions and physiological responses.
Comparison with Similar Compounds
2-Phenylethylamine: A simpler structure with similar biological activity.
N-prop-2-enylmorpholine: Lacks the phenylethyl group but shares the morpholine core.
Morpholine-4-carboxamide: Contains the carboxamide group but lacks the phenylethyl and prop-2-enyl groups.
Uniqueness: 2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the phenylethyl and prop-2-enyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-10-17-16(19)18-11-12-20-15(13-18)9-8-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEPWOGFWMPOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCOC(C1)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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